2-(4-chlorophenoxy)-N-cyclopentyl-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-cyclopentyl-2-methylpropanamide is an organic compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The structure of this compound consists of a chlorophenoxy group attached to a cyclopentyl and a methylpropanamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-cyclopentyl-2-methylpropanamide typically involves the reaction of 4-chlorophenol with cyclopentylamine and 2-methylpropanoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general steps include:
Formation of 4-chlorophenoxy intermediate: 4-chlorophenol reacts with a suitable base to form the 4-chlorophenoxy anion.
Amidation reaction: The 4-chlorophenoxy anion is then reacted with cyclopentylamine and 2-methylpropanoyl chloride in the presence of a catalyst to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-cyclopentyl-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-cyclopentyl-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-cyclopentyl-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-(4-chlorophenoxy)acetic acid: Another chlorophenoxy compound with applications in agriculture.
Uniqueness
2-(4-chlorophenoxy)-N-cyclopentyl-2-methylpropanamide stands out due to its unique combination of the chlorophenoxy group with cyclopentyl and methylpropanamide moieties. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclopentyl-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,14(18)17-12-5-3-4-6-12)19-13-9-7-11(16)8-10-13/h7-10,12H,3-6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHIDZAOLFTSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCCC1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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